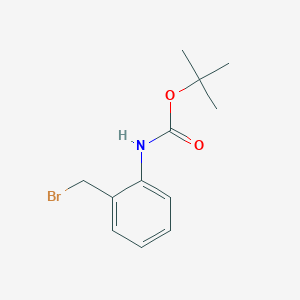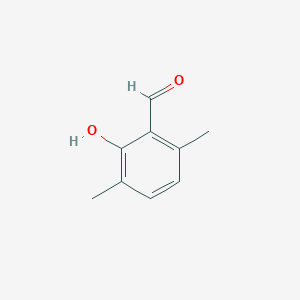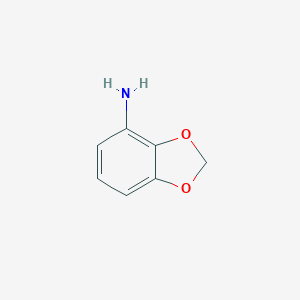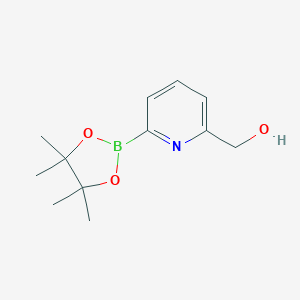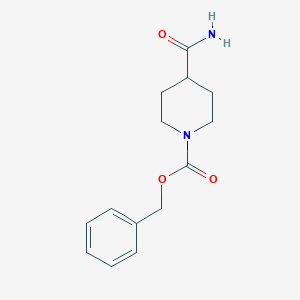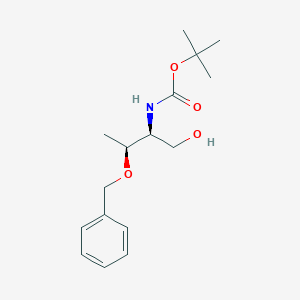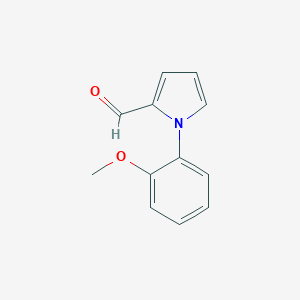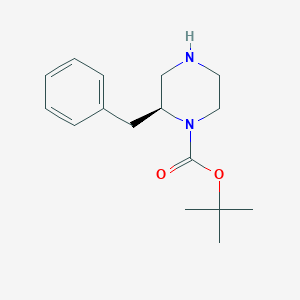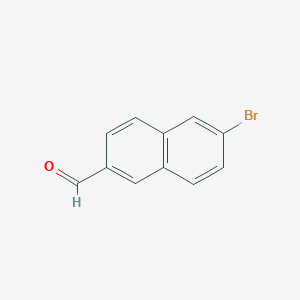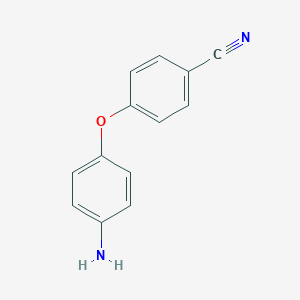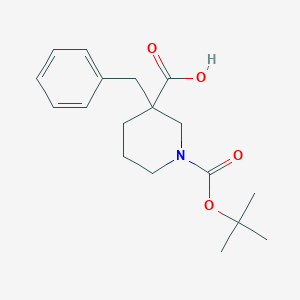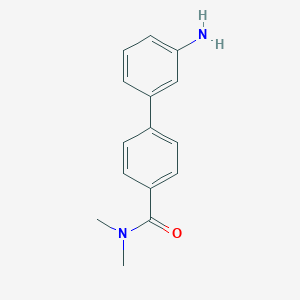
4-(3-Aminophenyl)-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Aminophenyl)-N,N-dimethylbenzamide” likely contains an amine group (-NH2) attached to a phenyl ring, which is further connected to a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group (-CONH2). The presence of the amine group might make this compound a potential candidate for reactions involving the formation of new C-N bonds .
Molecular Structure Analysis
The molecular structure of this compound, like other organic compounds, can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of distinct functional groups (amine, benzamide) would result in characteristic signals in these spectra .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including those involving the formation or breaking of C-N bonds. The benzamide portion of the molecule might also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .科学的研究の応用
-
Spectroscopic Analysis and Material Characterization
- Application Summary : Benzamide derivatives can be characterized using spectroscopic techniques to understand their molecular structure and properties .
- Methods : Techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to study the vibrational modes and charge distribution within the molecule .
- Results : The dielectric properties, such as dielectric constant and relaxation time, can be determined, providing insights into the material’s interaction with electromagnetic fields .
-
Biological Activity and Drug Design
- Application Summary : These compounds can be investigated for their biological activities, such as enzyme inhibition or receptor modulation .
- Methods : Molecular docking studies can be performed to explore interactions with biological targets like influenza endonuclease inhibitors .
- Results : The outcomes of such studies can lead to the development of new therapeutic agents based on the compound’s binding affinity and specificity .
-
Sensing Applications
- Application Summary : Benzamide derivatives can be utilized in the development of sensors due to their interactions with specific chemicals or ions .
- Methods : The compounds can be incorporated into homogeneous assays or heterogeneous detection systems for monitoring environmental or biological samples .
- Results : The sensitivity and selectivity of these sensors can be quantified, leading to potential applications in diagnostics or environmental monitoring .
-
Nonlinear Optical Materials
- Application Summary : Benzamide derivatives can exhibit significant nonlinear optical (NLO) properties, making them suitable for photonics and optoelectronics applications .
- Methods : Synthesis followed by spectroscopic techniques like FT-IR, NMR, and mass spectroscopy to characterize the compound. Nonlinear optical characteristics are studied using solvents like DMSO, DMF, and Ethanol .
- Results : Measurements of nonlinear refractive index and absorption coefficients, indicating potential for optical computing, data storage, and optical switching .
-
Molecular Docking Studies
- Application Summary : Benzamide derivatives can be used in molecular docking studies to predict the interaction and affinity with biological targets, such as enzymes or receptors .
- Methods : Computational methods like Density Functional Theory (DFT) and molecular docking simulations to explore interactions with specific proteins or DNA .
- Results : Identification of potential lead compounds for drug development based on binding affinities and specificity .
-
Dielectric Studies
- Application Summary : The dielectric properties of benzamide derivatives can be investigated to understand their interaction with electromagnetic fields .
- Methods : Dielectric constant measurements at various frequencies, relaxation time, and static dielectric constant determination .
- Results : Insights into the material’s suitability for electronic and communication devices based on dielectric behavior .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(3-aminophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSDXYOFOGILDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598981 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-N,N-dimethylbenzamide | |
CAS RN |
179627-06-6 |
Source


|
| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

